

# An In-Depth Technical Guide to the Toxicity Profile of Azithromycin N-Oxide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Azithromycin N-Oxide

CAS No.: 90503-06-3

Cat. No.: B601233

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This guide provides a comprehensive technical overview of the toxicological profile of **Azithromycin N-Oxide**, a key impurity and metabolite of the macrolide antibiotic Azithromycin. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes regulatory expectations, established toxicological principles, and proven analytical strategies to deliver a robust framework for risk assessment.

## Introduction: The Critical Role of Impurity Profiling

Azithromycin is a widely prescribed azalide antibiotic, a subclass of macrolides, renowned for its efficacy against a broad spectrum of bacterial pathogens.[1][2] In the lifecycle of any pharmaceutical product, the identification and control of impurities are paramount to ensuring patient safety and product quality. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or, as in the case of **Azithromycin N-Oxide**, as a metabolite formed in vivo. Understanding the toxicological potential of these impurities is not merely a regulatory hurdle but a scientific imperative.

**Azithromycin N-Oxide** (CAS No. 90503-06-3) is recognized by major pharmacopeias, including as "Azithromycin EP Impurity L" and "**Azithromycin N-Oxide** (USP)".[3][4] Its

presence necessitates a thorough toxicological evaluation to establish safe limits in the final drug product. This guide delineates a logical, science-driven approach to characterizing the toxicity profile of this specific impurity.

## Chapter 1: Physicochemical Identity and Metabolic Genesis

A foundational understanding of a compound's chemical nature is the first step in any toxicological assessment. **Azithromycin N-Oxide** is formed through the oxidation of the tertiary amine on the desosamine sugar moiety of the parent Azithromycin molecule.

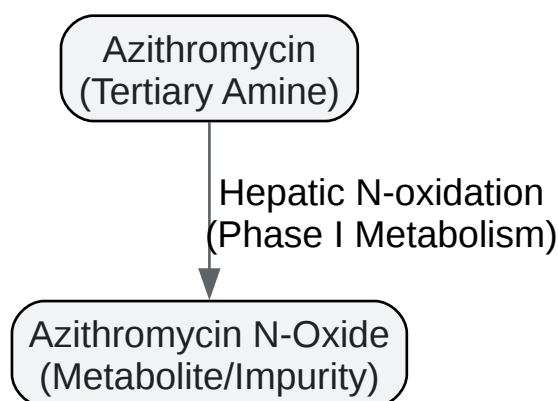
### Chemical and Physical Properties

The key identifiers and properties of **Azithromycin N-Oxide** are summarized below. This information is critical for the procurement of certified reference standards and the development of analytical methods.[5]

Property	Value	Source
Chemical Name	(2S,3R,4S,6R)-2-(((2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadecan-11-yl)oxy)-3-hydroxy-N,N,6-trimethyltetrahydro-2H-pyran-4-amine oxide	[3]
CAS Number	90503-06-3	[6][7]
Molecular Formula	C <sub>38</sub> H <sub>72</sub> N <sub>2</sub> O <sub>13</sub>	[3]
Molecular Weight	764.98 g/mol	[7]
Appearance	White Crystalline Solid	[7]

## Metabolic Pathway

Azithromycin is primarily metabolized in the liver.[8] The formation of **Azithromycin N-Oxide** is a Phase I metabolic reaction. This transformation is generally considered a detoxification pathway for many tertiary amine drugs, as the resulting N-oxide is typically more polar and readily excreted.[9] However, this assumption requires empirical validation for each specific compound.



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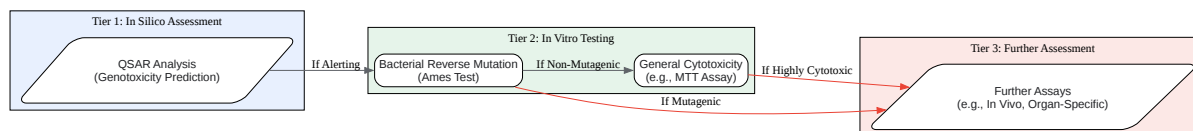
Caption: Metabolic conversion of Azithromycin to **Azithromycin N-Oxide**.

## Chapter 2: Regulatory Landscape and Risk Assessment Framework

The control of impurities is governed by a well-established regulatory framework, primarily outlined by the International Council for Harmonisation (ICH). For an impurity like **Azithromycin N-Oxide**, the central question is whether it requires qualification—a process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level.

The European Medicines Agency (EMA) provides specific guidelines on setting specifications for impurities in antibiotics, reinforcing the need for stringent control.<sup>[10][11]</sup> The United States Pharmacopeia (USP) sets a reporting level for impurities in Azithromycin tablets at 0.1%.<sup>[12]</sup>

A logical, tiered approach to toxicological assessment is the most efficient and scientifically sound strategy. This ensures that resources are allocated appropriately, beginning with predictive methods and progressing to definitive biological assays only when necessary.



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Caption: Tiered workflow for the toxicological assessment of impurities.

## Chapter 3: Genotoxicity Assessment

Genotoxicity—the ability of a chemical to damage DNA or chromosomes—is the most critical endpoint for impurities, as genotoxic compounds may pose a cancer risk even at very low levels.

### The In Silico Perspective: A Structurally Informed Hypothesis

The first tier of assessment involves a computational (in silico) analysis of the molecule's structure. **Azithromycin N-Oxide** is an N-oxide of an alicyclic tertiary amine. This structural class is generally not associated with mutagenicity.[9] Unlike aromatic N-oxides, which can sometimes be metabolically reduced to reactive aromatic amines, aliphatic N-oxides are typically stable and considered a detoxification product.[9] This provides a strong, scientifically-grounded hypothesis that **Azithromycin N-Oxide** is non-mutagenic.

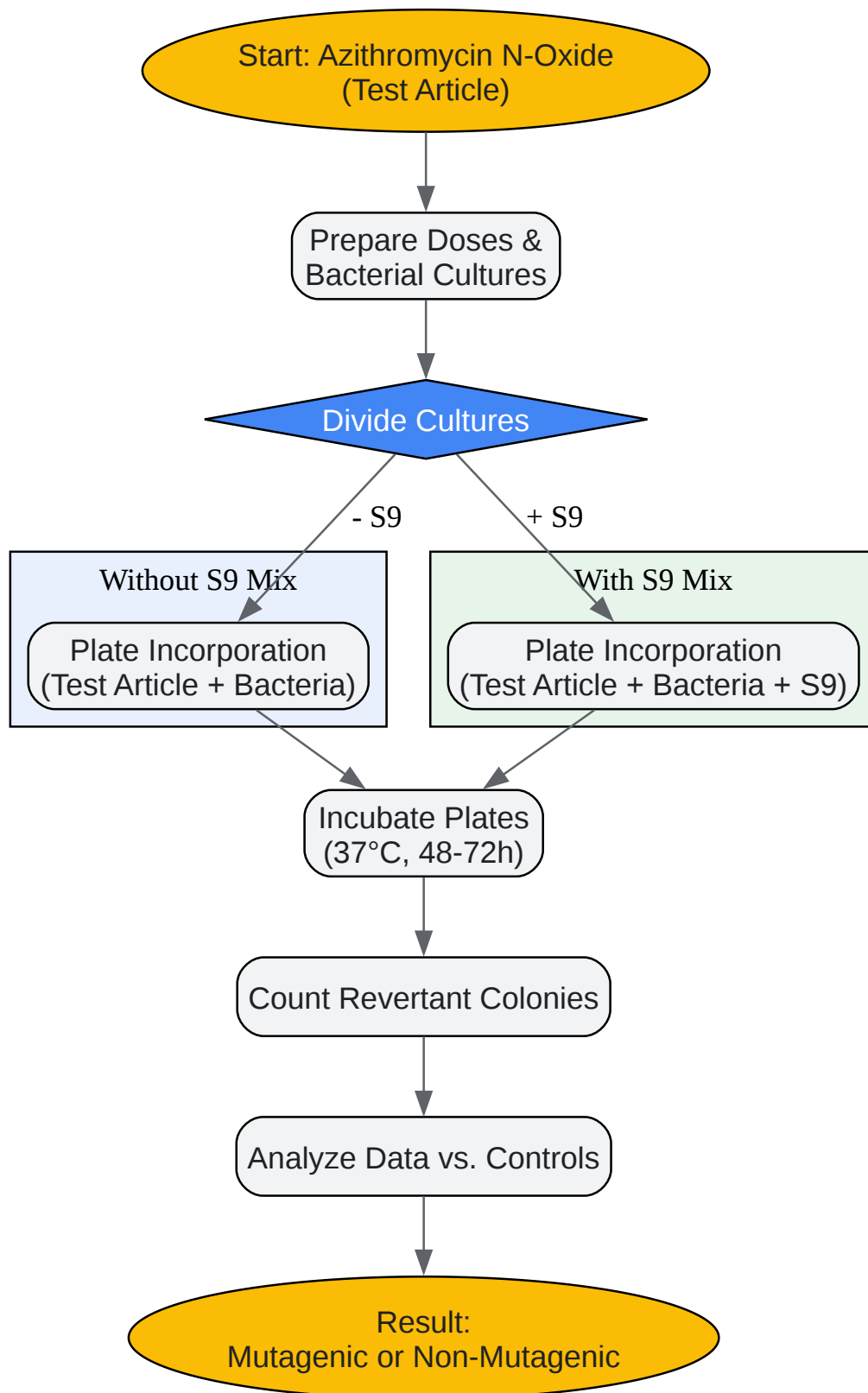
### The Gold Standard: Bacterial Reverse Mutation (Ames) Assay

Despite the low structural concern, experimental verification is essential for regulatory acceptance. The Ames test is the universally accepted initial screen for mutagenic potential. It utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing

mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause reverse mutations, allowing the bacteria to grow in an amino acid-deficient medium.

It is noteworthy that the parent drug, Azithromycin, was found to be non-mutagenic in a comprehensive battery of genetic toxicology assays, including the Ames test and in vivo chromosomal aberration studies.<sup>[13]</sup> This provides further confidence that its N-oxide metabolite is also likely to be benign.

- **Strain Selection:** Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).
- **Metabolic Activation:** Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
- **Dose Selection:** A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The highest concentration should be 5000  $\mu$ g/plate or the limit of solubility/cytotoxicity.
- **Exposure:**
  - **Plate Incorporation Method:** The test compound, bacterial culture, and (if used) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.
  - **Pre-incubation Method:** The mixture is incubated for a short period (e.g., 20-30 minutes) before being mixed with top agar and plated.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (his+) on each plate is counted. A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the solvent control.
- **Validation:** The protocol is validated by including a solvent control (negative control) and known mutagens for each strain, with and without S9 activation (positive controls).



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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Toxicity Profile of Azithromycin N-Oxide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601233/docs#an-in-depth-technical-guide-to-the-toxicity-profile-of-azithromycin-n-oxide]

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